Cas no 22278-01-9 (3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride)
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Benzyl-piperazin-1-yl)-propionic acid dihydrochloride
- 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride
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- MDL: MFCD08436987
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B215441-100mg |
3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride |
22278-01-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B215441-500mg |
3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride |
22278-01-9 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B215441-1g |
3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride |
22278-01-9 | 1g |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-238182-0.05g |
3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride |
22278-01-9 | 95% | 0.05g |
$239.0 | 2024-06-19 | |
| Enamine | EN300-238182-0.1g |
3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride |
22278-01-9 | 95% | 0.1g |
$250.0 | 2024-06-19 | |
| Enamine | EN300-238182-0.25g |
3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride |
22278-01-9 | 95% | 0.25g |
$262.0 | 2024-06-19 | |
| Enamine | EN300-238182-0.5g |
3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride |
22278-01-9 | 95% | 0.5g |
$273.0 | 2024-06-19 | |
| Enamine | EN300-238182-1.0g |
3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride |
22278-01-9 | 95% | 1.0g |
$284.0 | 2024-06-19 | |
| Enamine | EN300-238182-2.5g |
3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride |
22278-01-9 | 95% | 2.5g |
$558.0 | 2024-06-19 | |
| Enamine | EN300-238182-5.0g |
3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride |
22278-01-9 | 95% | 5.0g |
$825.0 | 2024-06-19 |
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride
Introduction to 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride (CAS No. 22278-01-9)
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 22278-01-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the piperazine derivatives, a class of molecules widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural motif of piperazine, characterized by a six-membered aromatic ring containing two nitrogen atoms, imparts unique pharmacological properties that make it a valuable scaffold for developing therapeutic agents.
The molecular structure of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride consists of a propionic acid moiety linked to a 4-benzylpiperazine ring. This configuration suggests potential interactions with biological targets, particularly enzymes and receptors, which are modulated by piperazine derivatives. The presence of the benzyl group enhances the lipophilicity of the molecule, potentially influencing its solubility and permeability across biological membranes. Additionally, the dihydrochloride salt form improves the compound's stability and solubility in aqueous solutions, making it more suitable for formulation in pharmaceutical products.
In recent years, there has been growing interest in piperazine derivatives due to their role as intermediates in the synthesis of various bioactive compounds. The benzylpiperazine moiety, in particular, has been extensively studied for its potential applications in treating neurological disorders, such as depression and schizophrenia. Research has demonstrated that modifications at the piperazine ring can significantly alter the pharmacological profile of these compounds, leading to enhanced efficacy and reduced side effects.
One of the most compelling aspects of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride is its versatility as a building block in drug design. Its structural features allow for further chemical modifications, enabling the development of novel analogs with tailored biological activities. For instance, substituents can be introduced at various positions on the benzyl ring or the piperazine core to fine-tune interactions with specific targets. This flexibility has made it a popular choice among medicinal chemists seeking to explore new therapeutic avenues.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates like 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride. These technologies enable researchers to predict binding affinities and pharmacokinetic properties with high accuracy, thereby streamlining the drug discovery pipeline. Moreover, structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided invaluable insights into how these compounds interact with biological macromolecules.
The pharmacological potential of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride has been explored in several preclinical studies. These investigations have highlighted its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in mood regulation and cognitive function. The compound's interaction with these systems suggests its potential utility in treating conditions such as anxiety disorders and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms of action and therapeutic benefits.
In addition to its neurological applications, 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride has shown promise in other therapeutic areas. For instance, its structural similarity to known anti-inflammatory agents has prompted investigations into its potential role in modulating immune responses. Preliminary studies indicate that this compound may inhibit key inflammatory pathways, making it a candidate for developing treatments for chronic inflammatory diseases.
The synthesis of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the piperazine ring followed by functionalization with the propionic acid moiety and subsequent salt formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and clinical trials.
Regulatory considerations play a crucial role in the development and commercialization of pharmaceutical compounds like 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that these compounds meet stringent quality standards before they reach patients. Additionally, rigorous toxicological assessments are conducted to evaluate their safety profiles and identify potential adverse effects.
The future prospects for 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride are promising, given its broad spectrum of biological activities and synthetic accessibility. Continued research efforts are expected to uncover new therapeutic applications and optimize its pharmacological properties further. Collaborative initiatives between academic institutions, biotechnology companies, and pharmaceutical industries will be essential in translating these findings into tangible medical benefits.
In conclusion,3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride (CAS No. 22278-01-9) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structural features and diverse biological activities make it a valuable asset in drug discovery efforts aimed at treating neurological disorders, inflammatory conditions, and other diseases.
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